4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Another thiazole derivative with similar structural features.
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its overall structure.
Uniqueness
4-Amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O4S |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
4-amino-3-[(3-methoxyphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13N3O4S/c1-20-8-4-2-3-7(5-8)6-15-12(17)10-9(14)11(13(18)19)21-16-10/h2-5H,6,14H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
FAOMMUVDAIWHKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)O |
Origin of Product |
United States |
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